molecular formula C20H20IN3OS B2620625 1-methyl-3-{4-methyl-5-[(E)-3-(4-toluidino)-2-propenoyl]-1,3-thiazol-2-yl}pyridinium iodide CAS No. 477713-87-4

1-methyl-3-{4-methyl-5-[(E)-3-(4-toluidino)-2-propenoyl]-1,3-thiazol-2-yl}pyridinium iodide

Cat. No.: B2620625
CAS No.: 477713-87-4
M. Wt: 477.36
InChI Key: XKCMDWHNQTXFHV-UHFFFAOYSA-N
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Description

1-Methyl-3-{4-methyl-5-[(E)-3-(4-toluidino)-2-propenoyl]-1,3-thiazol-2-yl}pyridinium iodide is a complex organic compound with a unique structure that includes a pyridinium core, a thiazole ring, and a toluene derivative

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-3-{4-methyl-5-[(E)-3-(4-toluidino)-2-propenoyl]-1,3-thiazol-2-yl}pyridinium iodide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.

    Attachment of the Pyridinium Core: The pyridinium moiety is introduced through a quaternization reaction, where a pyridine derivative reacts with an alkyl halide.

    Coupling with the Toluene Derivative: The final step involves the coupling of the thiazole ring with the toluene derivative through a condensation reaction, often facilitated by a base such as sodium hydride or potassium carbonate.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pyridinium ring, converting it to a dihydropyridine derivative.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium azide or thiols under mild conditions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydropyridine derivatives.

    Substitution: Formation of azide or thiol derivatives.

Chemistry:

    Catalysis: The compound can act as a ligand in transition metal catalysis, facilitating various organic transformations.

    Materials Science: It can be used in the synthesis of conductive polymers and other advanced materials.

Biology and Medicine:

    Antimicrobial Agents: Due to its structural features, the compound may exhibit antimicrobial properties, making it a candidate for drug development.

    Fluorescent Probes: The compound’s unique structure allows it to be used as a fluorescent probe in biological imaging.

Industry:

    Dye Synthesis: The compound can be used in the synthesis of dyes for textiles and other applications.

    Sensors: It can be incorporated into sensors for detecting various chemical and biological analytes.

Mechanism of Action

The mechanism by which 1-methyl-3-{4-methyl-5-[(E)-3-(4-toluidino)-2-propenoyl]-1,3-thiazol-2-yl}pyridinium iodide exerts its effects depends on its application:

    Biological Activity: It may interact with cellular membranes or proteins, disrupting their function.

    Catalysis: It can coordinate with metal centers, altering their electronic properties and facilitating catalytic cycles.

Comparison with Similar Compounds

  • 1-Methyl-3-{4-methyl-5-[(E)-3-(4-aminophenyl)-2-propenoyl]-1,3-thiazol-2-yl}pyridinium iodide
  • 1-Methyl-3-{4-methyl-5-[(E)-3-(4-methoxyphenyl)-2-propenoyl]-1,3-thiazol-2-yl}pyridinium iodide

Uniqueness:

  • Structural Features: The presence of the toluene derivative and the specific arrangement of functional groups make it unique.
  • Reactivity: Its reactivity profile, particularly in substitution reactions, distinguishes it from similar compounds.

Properties

IUPAC Name

(E)-3-(4-methylanilino)-1-[4-methyl-2-(1-methylpyridin-1-ium-3-yl)-1,3-thiazol-5-yl]prop-2-en-1-one;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3OS.HI/c1-14-6-8-17(9-7-14)21-11-10-18(24)19-15(2)22-20(25-19)16-5-4-12-23(3)13-16;/h4-13H,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKCMDWHNQTXFHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC=CC(=O)C2=C(N=C(S2)C3=C[N+](=CC=C3)C)C.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N/C=C/C(=O)C2=C(N=C(S2)C3=C[N+](=CC=C3)C)C.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20IN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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